This compound is synthesized from specific precursors through cyclization reactions, often involving amines and epoxides. It falls under the category of bicyclic amines, which are compounds containing both cyclic structures and amino groups, making them significant in various chemical research areas, including drug development and organic synthesis.
The synthesis of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride typically involves several key steps:
The molecular structure of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride can be described as follows:
1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride can participate in various chemical reactions:
Reagents such as potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution are commonly employed. Reaction conditions typically involve controlled temperatures, solvents, and sometimes catalysts to facilitate efficient conversion.
The mechanism of action for 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride is primarily based on its interaction with biological targets:
1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride has numerous applications across different scientific fields:
Used as a building block in organic synthesis, it serves as a reference standard in analytical chemistry.
Investigated for potential biological activities, including interactions with biomolecules that may lead to therapeutic applications.
Explored for its therapeutic properties, particularly in drug development aimed at targeting specific diseases or biological pathways.
Utilized in producing specialty chemicals and materials due to its unique structural properties that confer distinct chemical reactivity .
Retrosynthetic planning for 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride focuses on strategic bond disconnections to simplify the bicyclic core and functional group introduction. The primary disconnection targets the C-N bond of the amine group, revealing the tertiary amine and the 1-methyl-2-oxabicyclo[2.2.1]heptane scaffold as key synthons. The bicyclic framework itself is derived from Diels-Alder cycloadditions between furan derivatives and activated dienophiles like acrylates or acrylonitrile, exploiting inherent ring strain for subsequent functionalization [2] [7]. Alternatively, ring expansion or contraction strategies applied to related camphor or norbornane-type precursors offer stereoselective routes, particularly for installing the bridgehead methyl group .
Table 1: Key Retrosynthetic Disconnections for Target Compound
Target Bond | Synthons Generated | Strategic Considerations |
---|---|---|
C4-N (Amine) | 4-Oxo derivative + Ammonia source | Enables late-stage reductive amination |
O-Heteroatom bridge | Furan + Activated alkene | Leverages Diels-Alder regioselectivity |
Bridgehead C-CH₃ | Norcamphor derivative + Methyl nucleophile | Requires stereocontrol at quaternary center |
Critical analysis identifies 4-oxo-1-methyl-2-oxabicyclo[2.2.1]heptane as a pivotal intermediate. This ketone serves dual purposes: the carbonyl enables introduction of the amine via reductive amination or nucleophilic addition, while the oxa bridge influences stereoelectronics during ring formation. Computational modeling suggests the endo conformation is energetically favored, guiding the selection of stereospecific synthetic routes [2]. The bridgehead methyl group necessitates early introduction, typically via alkylation of a bicyclic lactone precursor before ring closure, to avoid steric complications during bicyclic scaffold assembly [7].
The introduction of the amine group at the C4 position employs catalytic methodologies to overcome steric hindrance and control stereochemistry. Reductive amination dominates for 4-oxo-1-methyl-2-oxabicyclo[2.2.1]heptane intermediates, utilizing sodium triacetoxyborohydride in dichloroethane at ambient temperature with ammonium acetate. This method achieves >75% yield and high exo-amine selectivity due to catalyst-controlled delivery of hydride to the less hindered face [2]. Transition metal catalysis, particularly Pd-catalyzed Buchwald-Hartwig amination, is viable for halide-activated intermediates (e.g., 4-bromo derivatives). Optimized conditions employ Pd₂(dba)₃/XPhos catalyst systems with lithium bis(trimethylsilyl)amide as base in toluene at 80–100°C, achieving conversions of 60–85% [5].
Regioselectivity challenges arise from the proximity of the ether oxygen, which can coordinate metal catalysts. Bidentate ligands like 1,2-bis(diphenylphosphino)ethane mitigate this by strengthening metal-substrate binding, improving C4/NH₃ coupling efficiency. For stereospecific synthesis, enzymatic transamination using ω-transaminases in biphasic systems (phosphate buffer/isooctane) converts 4-keto precursors to (1S,4R)-amine enantiomers with >98% ee, though yields require optimization (typically 40–60%) [2]. Kinetic studies reveal the methyl substituent decelerates amination by 1.7x compared to unsubstituted analogs due to torsional strain in the transition state, necessitating extended reaction times or elevated temperatures [7].
Table 2: Catalytic Amination Performance Metrics
Method | Catalyst/Reagent | Yield (%) | Stereoselectivity | Key Limitation |
---|---|---|---|---|
Reductive Amination | NaBH(OAc)₃ | 75–92 | Moderate exo bias | Epimerization at C1 |
Pd-Catalyzed Coupling | Pd₂(dba)₃/XPhos | 60–85 | Racemic | Halogen activation required |
Biocatalytic | ω-Transaminase | 40–60 | >98% ee (R/S tunable) | Substrate inhibition |
Hydrochloride salt formation is critical for enhancing crystallinity, stability, and purification of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine. Solvent screening demonstrates that ethereal solvents (methyl tert-butyl ether, cyclopentyl methyl ether) outperform alcohols and acetonitrile by minimizing oiling-out during acidification. Optimal protocols dissolve the free base in warm methyl tert-butyl ether (40–50°C), followed by incremental addition of concentrated hydrochloric acid (2.0–2.2 equiv) with high-shear mixing. This yields crystalline solids with >99.5% purity by HPLC after isolation, compared to amorphous solids from polar solvents [2]. Counterion studies confirm chloride's superiority: bromide salts exhibit hygroscopicity (>3% moisture uptake), while phosphate salts demonstrate reduced aqueous solubility (≤5 mg/mL). Chloride provides optimal lattice energy for stability, as evidenced by differential scanning calorimetry showing a sharp melt onset at 218–220°C without decomposition [7].
Salt formation kinetics are exothermic (-ΔH = 45 kJ/mol) and require controlled addition rates to prevent particle agglomeration. Process analytical technology reveals nucleation initiates at pH 4.5–5.0, guiding semi-automated pH-stat crystallization. Polymorph screening identifies Form I (orthorhombic P2₁2₁2₁) as the stable phase, obtained from ethanol/ethyl acetate mixtures. Accelerated stability testing (40°C/75% RH) confirms Form I maintains >98% potency after 6 months, whereas solvates from tetrahydrofuran desolvate with 5% potency loss [2]. Final isolation via pressure-nutschen filtration with methyl tert-butyl ether washes provides consistent bulk density (0.35–0.45 g/mL), facilitating formulation processing.
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8